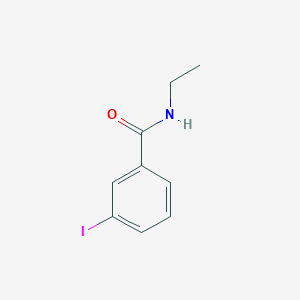

N-ethyl-3-iodobenzamide

描述

N-Ethyl-3-iodobenzamide (CAS: 113948-06-4) is a benzamide derivative featuring an ethyl group attached to the amide nitrogen and an iodine atom at the meta position of the benzene ring. Its molecular formula is C₉H₁₀INO, with a molecular weight of 275.09 g/mol. The compound is synthesized via carbodiimide-mediated coupling reactions, as exemplified by methodologies applied to structurally related iodobenzamides .

属性

IUPAC Name |

N-ethyl-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJHACZHZRBDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: N-ethyl-3-iodobenzamide can be synthesized through a multi-step process. One common method involves the iodination of N-ethylbenzamide. The process typically includes the following steps:

N-ethylation of benzamide: Benzamide is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form N-ethylbenzamide.

Iodination: N-ethylbenzamide is then subjected to iodination using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the meta position of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also involve the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions: N-ethyl-3-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-ethyl-3-iodobenzoic acid or reduction to form N-ethyl-3-aminobenzamide.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products:

Substitution Products: N-ethyl-3-azidobenzamide, N-ethyl-3-cyanobenzamide.

Oxidation Products: N-ethyl-3-iodobenzoic acid.

Reduction Products: N-ethyl-3-aminobenzamide.

Coupling Products: Biaryl derivatives.

科学研究应用

N-ethyl-3-iodobenzamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

作用机制

The mechanism of action of N-ethyl-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity.

相似化合物的比较

Structural and Functional Group Variations

Positional Isomerism: Meta vs. Para Iodine Substitution

- N-Ethyl-4-iodobenzamide (CAS: 113948-07-5):

This positional isomer substitutes iodine at the para position. The electronic effects of iodine’s placement influence reactivity and intermolecular interactions. For instance, para-substituted analogs may exhibit distinct dipole moments and solubility profiles compared to meta-substituted derivatives .

Nitrogen Substituent Modifications

- This derivative was synthesized with a 34% yield using EDCI-mediated coupling, suggesting similar synthetic routes for N-ethyl variants .

- N-(3-Aminophenyl)-4-iodobenzamide (CAS: 952948-59-3): The aromatic amine substituent increases polarity and may serve as a site for further functionalization (e.g., azo coupling). Its molecular weight (338.14 g/mol) and para-iodine positioning contrast with the ethyl-meta-iodo structure of the target compound .

Complex Heterocyclic Derivatives

- N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide (CAS: 352523-08-1): The benzoxazole moiety introduces rigidity and planar aromaticity, likely enhancing binding affinity in pharmacological contexts. This contrasts with the simpler ethyl-iodo motif in N-ethyl-3-iodobenzamide .

生物活性

N-ethyl-3-iodobenzamide is a halogenated benzamide compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities, particularly in cancer diagnostics and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl group and an iodine atom attached to a benzamide structure. Its chemical formula is CHINO. The presence of the iodine atom influences its chemical reactivity and biological interactions, making it a valuable candidate for further exploration in drug development and imaging technologies.

Anticancer Properties

This compound has been studied for its potential anticancer properties . Similar compounds in its class have shown affinity for sigma receptors, which are often overexpressed in various cancers, including breast cancer. Research indicates that these compounds can selectively accumulate in tumor tissues, enhancing their utility as imaging agents in cancer diagnostics.

Table 1: Biological Activity Overview

The mechanism of action of this compound primarily involves its interaction with sigma receptors. These receptors are implicated in various cellular processes, including cell proliferation and survival. The binding of this compound to sigma receptors may inhibit tumor growth by modulating these pathways.

Case Study: Breast Cancer Imaging

A notable study investigated the use of a related compound, N-[2-(1'-piperidinyl)ethyl]-3-123I-iodo-4-methoxybenzamide (P-123I-MBA), for visualizing breast tumors. In this study, 12 patients with suspicious breast masses underwent scintigraphy after administration of P-123I-MBA. Results showed significant tracer accumulation in 8 out of 10 confirmed breast cancer cases, indicating the compound's potential as a non-invasive diagnostic tool for cancer detection.

Table 2: Case Study Summary

| Study Focus | Details |

|---|---|

| Patient Population | 12 women with mammographically suspicious masses |

| Results | Increased tracer accumulation in 8/10 tumors |

| Implication | Potential for non-invasive tumor localization |

Current Research and Applications

Ongoing research continues to explore the applications of this compound beyond imaging. Its potential as an antimicrobial agent is being investigated, with preliminary studies suggesting effectiveness against certain bacterial strains. Additionally, its role as an intermediate in organic synthesis positions it as a valuable compound in chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。